molecular formula C42H79NO13 B1257943 Lactosylceramide (d18:1/12:0)

Lactosylceramide (d18:1/12:0)

货号 B1257943
分子量: 806.1 g/mol
InChI 键: KNWHKVBHCLQVFX-QXWNENIHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lactosylceramide (D18:1/12:0), also known as laccer or CDH, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Lactosylceramide (D18:1/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lactosylceramide (D18:1/12:0) has been found in human brain and endocrine gland tissues, and has also been primarily detected in blood. Within the cell, lactosylceramide (D18:1/12:0) is primarily located in the membrane (predicted from logP) and endosome. Lactosylceramide (D18:1/12:0) participates in a number of enzymatic reactions. In particular, Lactosylceramide (D18:1/12:0) can be converted into glucosylceramide;  which is catalyzed by the enzyme Beta-galactosidase. In addition, Lactosylceramide (D18:1/12:0) and uridine 5'-diphosphate can be converted into glucosylceramide and uridine diphosphate glucose;  which is mediated by the enzyme Beta-1, 4-galactosyltransferase 6. In humans, lactosylceramide (D18:1/12:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. Lactosylceramide (D18:1/12:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway. Lactosylceramide (D18:1/12:0) has been linked to several inborn metabolic disorders including hypobetalipoproteinemia and abetalipoproteinemia.
Lactosylceramide (d18:1/12:0) is a glycosylceramide.

属性

产品名称

Lactosylceramide (d18:1/12:0)

分子式

C42H79NO13

分子量

806.1 g/mol

IUPAC 名称

N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide

InChI

InChI=1S/C42H79NO13/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-31(46)30(43-34(47)26-24-22-20-17-12-10-8-6-4-2)29-53-41-39(52)37(50)40(33(28-45)55-41)56-42-38(51)36(49)35(48)32(27-44)54-42/h23,25,30-33,35-42,44-46,48-52H,3-22,24,26-29H2,1-2H3,(H,43,47)/b25-23+/t30-,31+,32+,33+,35-,36-,37+,38+,39?,40+,41+,42-/m0/s1

InChI 键

KNWHKVBHCLQVFX-QXWNENIHSA-N

手性 SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O

规范 SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O

物理描述

Solid

溶解度

Insoluble

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。